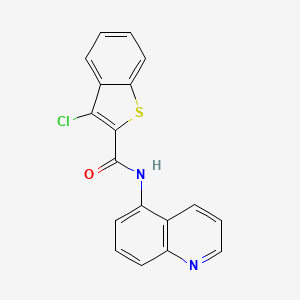

3-chloro-N-(quinolin-5-yl)-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(quinolin-5-yl)-1-benzothiophene-2-carboxamide, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase AKT. AKT is a key player in the PI3K/AKT/mTOR signaling pathway, which is involved in the regulation of cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. GSK690693 has shown promise as a potential therapeutic agent for these diseases, and has been the subject of extensive scientific research.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives are known for their effectiveness as anticorrosive materials. Their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding makes them valuable in applications aimed at protecting metals from corrosion. This property is attributed to the high electron density associated with quinoline derivatives, particularly those containing polar substituents like hydroxyl, methoxy, amino, and nitro groups (Verma, Quraishi, & Ebenso, 2020).

Antitumorigenic and Antiangiogenic Actions

Tasquinimod, a quinoline-3-carboxamide derivative, demonstrates potent antiangiogenic and antitumorigenic actions, showing promise in the treatment of advanced prostate cancers. Its efficacy in vitro and in early phase clinical trials, along with good drug tolerance and prolonged progression-free survival, highlights the therapeutic potential of quinoline derivatives in oncology (Williamson, Hartley, & Heer, 2013).

Heterocyclic Compounds for CNS Drug Synthesis

Functional chemical groups within heterocycles like quinoline and benzothiophene are of significant interest for the synthesis of novel Central Nervous System (CNS) acting drugs. These compounds, due to their nitrogen, sulfur, and oxygen heteroatoms, form a large class of organic compounds that are being explored for their therapeutic potential in treating CNS disorders (Saganuwan, 2017).

properties

IUPAC Name |

3-chloro-N-quinolin-5-yl-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2OS/c19-16-12-5-1-2-9-15(12)23-17(16)18(22)21-14-8-3-7-13-11(14)6-4-10-20-13/h1-10H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGROBLDOEHVBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC4=C3C=CC=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(quinolin-5-yl)-1-benzothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)methanesulfonamide](/img/structure/B2447949.png)

![8-Bromo-7-[3-(2-chloroanilino)propyl]-3-methylpurine-2,6-dione](/img/structure/B2447951.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![3-({[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}methyl)-1,2-benzoxazole](/img/structure/B2447959.png)

![2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride](/img/structure/B2447960.png)

![rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2447963.png)

![7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2447964.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2447965.png)

![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447967.png)